

An In-depth Technical Guide to Andrographolide: Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Andropanolide	
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Andrographolide, a labdane diterpenoid, is the principal bioactive constituent isolated from the medicinal plant Andrographis paniculata.[1][2] Renowned for its broad spectrum of pharmacological activities, it has been a focal point of scientific research for its potential therapeutic applications, including anti-inflammatory, antiviral, and antineoplastic properties.[3] [4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of andrographolide, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Andrographolide is a colorless, crystalline substance with a notably bitter taste.[5] Its complex chemical structure and poor water solubility present challenges in its formulation and bioavailability.[1][4]



Property	Value	References
IUPAC Name	3-[2-[Decahydro-6-hydroxy-5- (hydroxymethyl)-5,8a-dimethyl- 2-methylene-1- napthalenyl]ethylidene]dihydro -4-hydroxy-2(3H)-furanone	[6]
Molecular Formula	C20H30O5	[1][3]
Molecular Weight	350.45 g/mol	[1][3]
Melting Point	230-231 °C	[6]
Appearance	White square prism or flaky crystals	[4]
Solubility	Sparingly soluble in water; soluble in boiling ethanol, slightly soluble in methanol and ethanol, and very slightly soluble in chloroform. Soluble in DMSO (up to 25 mg/ml).	[4][5][6]
UV/Vis Spectroscopy (λmax)	225 nm	[7]

Experimental Protocols Extraction and Isolation of Andrographolide from

Andrographis paniculata

This protocol describes a common method for the extraction and isolation of andrographolide from the dried leaves of Andrographis paniculata.

Methodology:

• Preparation of Plant Material: Air-dry the leaves of Andrographis paniculata in the shade, followed by oven drying at a temperature below 60°C. Pulverize the dried leaves into a fine powder (approximately 40 mesh).[8]

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Extraction:

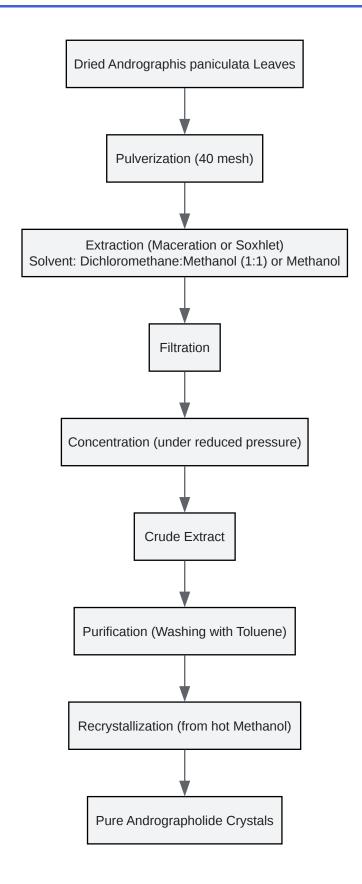
- Perform cold maceration of the leaf powder with a 1:1 mixture of dichloromethane and methanol.[9]
- Alternatively, Soxhlet extraction can be employed using methanol as the solvent. A solid-to-solvent ratio of 1:3.5 (w/v) is recommended for optimal extraction. The extraction is typically carried out at the reflux temperature for 3 hours.
- Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure to obtain a crude extract.

Purification:

- Wash the crude crystalline mass with toluene to remove chlorophyll and other coloring matter.[8]
- Dissolve the resulting crystalline material in hot methanol and allow it to cool for recrystallization.[8]
- Final Product: The resulting pure andrographolide crystals can be collected and dried. The purity can be assessed by techniques such as TLC, HPLC, and melting point determination.

 [9]





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Fig. 1: Experimental workflow for the extraction and isolation of andrographolide.



Anti-inflammatory Activity Assay: Inhibition of Proinflammatory Cytokines in RAW264.7 Macrophages

This protocol outlines a cell-based assay to evaluate the anti-inflammatory effects of andrographolide by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Methodology:

- Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

Treatment:

- \circ Pre-treat the cells with various concentrations of andrographolide (e.g., 6.25, 12.5, 25 μ g/ml) for 1 hour.[10]
- Stimulate the cells with LPS (1 µg/ml) for 24 hours to induce an inflammatory response.
 Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

· Measurement of Cytokines:

- Collect the cell culture supernatants after the incubation period.
- Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of each cytokine at different concentrations of andrographolide compared to the LPS-stimulated control. Determine the IC50 value for each cytokine.



Anticancer Activity Assay: Cell Proliferation (MTT) Assay

This protocol describes the use of an MTT assay to assess the cytotoxic effects of andrographolide on cancer cells, using breast cancer cell lines as an example.

Methodology:

- Cell Culture: Culture human breast cancer cells (e.g., T47D or MDA-MB-231) in an appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillinstreptomycin.
- Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
- Treatment: Treat the cells with a range of concentrations of andrographolide for 24, 48, and 72 hours. Include a vehicle-treated control group.
- MTT Assay:
 - \circ After the treatment period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - $\circ~$ Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Determine the IC50 value of andrographolide at each time point.

Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its diverse biological effects by modulating multiple key signaling pathways involved in inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

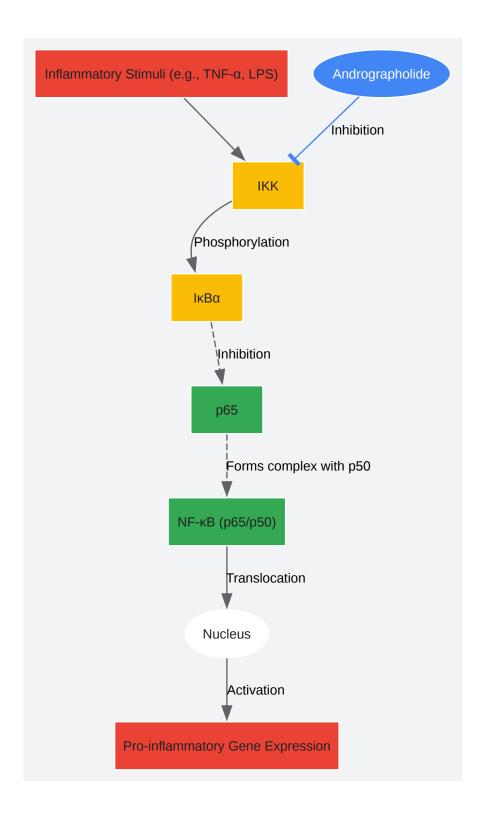


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The anti-inflammatory effects of andrographolide are largely attributed to its ability to inhibit the NF- κ B signaling pathway.[11] It can block the activation of NF- κ B, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][11] Andrographolide has been shown to inhibit the phosphorylation of I κ B kinase, thereby preventing the degradation of I κ B α and the subsequent nuclear translocation of the p65 subunit of NF- κ B.[10][11]





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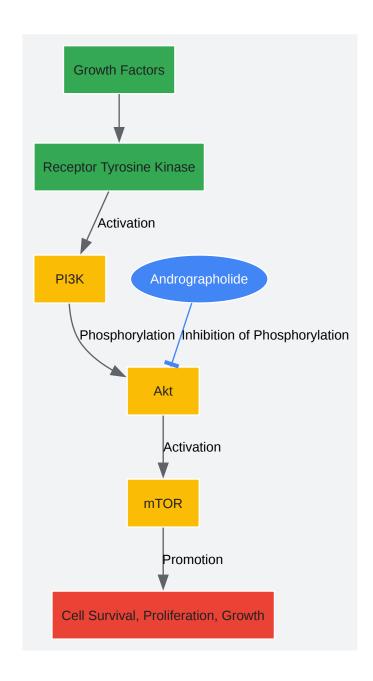
Fig. 2: Andrographolide's inhibition of the NF-κB signaling pathway.



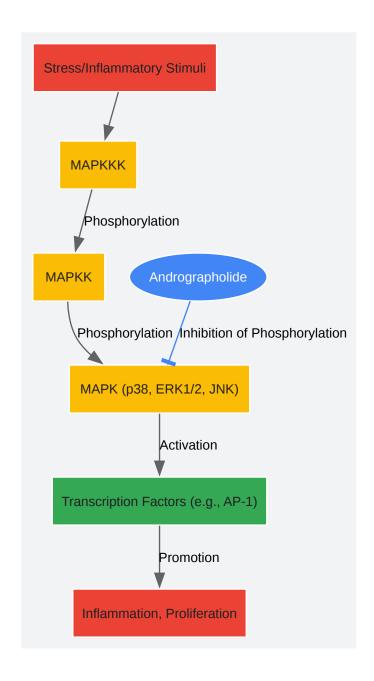
Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Andrographolide has been shown to inhibit this pathway, contributing to its anticancer effects.[12][13] It can suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby modulating the activity of further downstream targets like mTOR and regulating processes such as cell cycle progression and apoptosis.[12][14]









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